molecular formula C12H15N3O3 B14501761 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate CAS No. 63050-31-7

2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate

Cat. No.: B14501761
CAS No.: 63050-31-7
M. Wt: 249.27 g/mol
InChI Key: VTSSWPWHAQVCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicine, agriculture, and industry. The benzimidazole nucleus is known for its diverse biological activities, making it a significant scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate, often involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit tubulin polymerization, affecting cell division and leading to anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylpropyl (6-hydroxy-1H-benzimidazol-2-yl)carbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the 2-methylpropyl group and the hydroxy group at specific positions enhances its interaction with molecular targets, leading to improved efficacy and reduced side effects .

Properties

CAS No.

63050-31-7

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-methylpropyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C12H15N3O3/c1-7(2)6-18-12(17)15-11-13-9-4-3-8(16)5-10(9)14-11/h3-5,7,16H,6H2,1-2H3,(H2,13,14,15,17)

InChI Key

VTSSWPWHAQVCBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.